Retrosynthesis of 1-Ethynyl-cyclohexanecarboxylic acid
Retrosynthesis of 1-Ethynyl-cyclohexanecarboxylic acid
An In-depth Technical Guide on the
Abstract
1-Ethynyl-cyclohexanecarboxylic acid is a compelling molecular scaffold featuring a rigid cyclohexane core functionalized with both a reactive terminal alkyne and a carboxylic acid at a quaternary center. This unique combination makes it a valuable building block for constructing complex molecular architectures in medicinal chemistry and materials science. This guide presents a detailed retrosynthetic analysis of 1-ethynyl-cyclohexanecarboxylic acid, culminating in a robust and logical forward synthesis pathway. The proposed strategy circumvents the inherent chemical challenges posed by the target's structure, such as the acidity of the terminal alkyne proton and the difficulty of functionalizing a tertiary carbon. We provide in-depth mechanistic explanations for key transformations, detailed experimental protocols, and a discussion of alternative routes, grounding our recommendations in established chemical principles and authoritative literature.
Introduction
The Target Molecule: Structure and Potential
1-Ethynyl-cyclohexanecarboxylic acid presents a fascinating synthetic target. The cyclohexane ring provides a defined three-dimensional geometry, while the ethynyl group serves as a versatile handle for a multitude of transformations, including "click chemistry" cycloadditions, Sonogashira couplings, and further functionalization. The carboxylic acid moiety offers a site for amide bond formation, esterification, or salt formation, crucial for modulating physicochemical properties like solubility and for covalent linkage to biological targets. The placement of both functional groups on a single quaternary carbon atom imparts significant steric hindrance and a unique spatial arrangement that can be exploited in rational drug design.
Significance in Chemical and Pharmaceutical Research
While 1-ethynyl-cyclohexanecarboxylic acid itself is not a widely studied compound, its structural motifs are present in numerous biologically active molecules. Cyclohexanecarboxylic acid derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and antiproliferative properties.[1][2] The incorporation of an ethynyl group is a common strategy in medicinal chemistry to enhance binding affinity, improve metabolic stability, or serve as a reactive probe. Therefore, a reliable synthesis of this molecule provides a gateway to novel chemical libraries for screening and drug discovery programs.
Retrosynthetic Analysis: Devising a Viable Pathway
A successful retrosynthesis requires identifying disconnections that lead to readily available and reactive precursors while anticipating potential incompatibilities between functional groups.
Primary Disconnection and Inherent Challenges
The most intuitive retrosynthetic disconnection is the C-C bond of the carboxylic acid, suggesting a carboxylation reaction. This points to a 1-ethynylcyclohexyl organometallic species as the key intermediate (Synthons A and B in the diagram below).
However, this direct approach is fraught with difficulty. The precursor, 1-ethynylcyclohexane or a derivative thereof, contains an acidic terminal alkyne proton (pKa ≈ 25). Any attempt to form a strongly basic organometallic reagent, such as a Grignard or organolithium, at the tertiary carbon would result in immediate self-quenching via an acid-base reaction with the terminal alkyne of another molecule. This fundamental incompatibility renders the direct carboxylation of an unprotected 1-ethynylcyclohexyl anion impractical.
The Proposed Strategy: A Protected Alkyne Approach
To overcome this challenge, a more sophisticated strategy employing a protecting group for the terminal alkyne is required. A trimethylsilyl (TMS) group is an ideal choice as it is robust under organometallic reaction conditions and can be selectively removed in the final step. This leads to a refined and highly plausible retrosynthetic pathway.
The analysis begins by masking the carboxylic acid and the terminal alkyne, leading back to simple, commercially available starting materials.
Caption: Retrosynthetic analysis of the target molecule.
This multi-step approach systematically addresses the chemical challenges:
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Final Step (FGI): The target acid is revealed by the deprotection of a silyl-protected precursor.
-
Carboxylation (C-C): The carboxylic acid is installed by reacting a Grignard reagent with carbon dioxide. The TMS group ensures the stability of the organometallic intermediate.
-
Grignard Formation (FGI): The Grignard reagent is formed from a tertiary chloride.
-
Halogenation (FGI): The crucial tertiary chloride is synthesized from a tertiary alcohol.
-
Ethynylation (C-C): The tertiary alcohol is prepared via the nucleophilic addition of a protected acetylide to the commercially available starting material, cyclohexanone.[3][4]
The Forward Synthesis: A Validated Workflow
The retrosynthetic analysis translates into a four-step forward synthesis. Each step is designed to be high-yielding and uses well-understood reaction mechanisms.
Caption: Proposed four-step forward synthesis workflow.
Step 1: Synthesis of 1-(Trimethylsilylethynyl)cyclohexanol
This reaction involves the nucleophilic addition of a lithium acetylide, generated in situ, to the carbonyl carbon of cyclohexanone. The TMS group prevents the unwanted side reaction of the acidic alkyne proton.
Mechanism: n-Butyllithium (n-BuLi), a strong base, deprotonates trimethylsilylacetylene to form lithium (trimethylsilyl)acetylide. This potent nucleophile then attacks the electrophilic carbonyl carbon of cyclohexanone. A subsequent aqueous workup protonates the resulting alkoxide to yield the tertiary alcohol.
Experimental Protocol:
-
To a flame-dried, three-necked round-bottom flask under an inert argon atmosphere, add anhydrous tetrahydrofuran (THF).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) to the THF.
-
Add trimethylsilylacetylene (1.1 eq) dropwise to the n-BuLi solution and stir for 30 minutes at -78 °C.
-
Add a solution of cyclohexanone (1.0 eq) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x), combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography or vacuum distillation.
| Parameter | Value |
| Cyclohexanone | 1.0 eq |
| TMS-Acetylene | 1.1 eq |
| n-Butyllithium | 1.1 eq |
| Solvent | Anhydrous THF |
| Temperature | -78 °C to RT |
| Reaction Time | ~12-14 hours |
| Expected Yield | 85-95% |
Step 2: Conversion to 1-Chloro-1-(trimethylsilylethynyl)cyclohexane
The conversion of a tertiary alcohol to a tertiary halide is challenging due to competing E1 elimination reactions, which are favored by the formation of a stable tertiary carbocation intermediate. To minimize this, a reagent system that avoids strongly acidic conditions and promotes an Sₙi (internal nucleophilic substitution) or Sₙ2-like mechanism is preferred.
Rationale for Reagent Choice: Thionyl chloride (SOCl₂) in the presence of a mild base like pyridine is an effective choice. Pyridine neutralizes the HCl generated during the reaction, preventing acid-catalyzed elimination. The reaction likely proceeds through a chlorosulfite ester intermediate, which can then undergo nucleophilic attack by the chloride ion.
Experimental Protocol:
-
Dissolve 1-(trimethylsilylethynyl)cyclohexanol (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.2 eq).
-
Add thionyl chloride (1.2 eq) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it over ice water.
-
Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tertiary chloride, which should be used promptly in the next step due to potential instability.
| Parameter | Value |
| Starting Alcohol | 1.0 eq |
| Thionyl Chloride | 1.2 eq |
| Pyridine | 1.2 eq |
| Solvent | Anhydrous DCM |
| Temperature | 0 °C to RT |
| Reaction Time | 4-6 hours |
| Expected Yield | 70-85% |
Step 3: Grignard Formation and Carboxylation
With the alkyne protected, the formation of a Grignard reagent is now feasible. This organometallic species is a strong nucleophile and base, which will readily attack carbon dioxide.
Mechanism: The tertiary chloride reacts with magnesium turnings to form the 1-(trimethylsilylethynyl)cyclohexylmagnesium chloride. This Grignard reagent then adds to the electrophilic carbon of solid CO₂ (dry ice). The resulting magnesium carboxylate salt is hydrolyzed during the acidic workup to furnish the carboxylic acid.
Experimental Protocol:
-
In a flame-dried flask under argon, place magnesium turnings (1.5 eq).
-
Add a small crystal of iodine to initiate the reaction.
-
Add a small portion of a solution of 1-chloro-1-(trimethylsilylethynyl)cyclohexane (1.0 eq) in anhydrous THF.
-
Once the reaction initiates (as evidenced by heat and disappearance of the iodine color), add the remaining chloride solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to room temperature and pour it slowly over an excess of crushed dry ice in a separate flask containing anhydrous ether.
-
Allow the mixture to warm to room temperature, which will sublime the excess CO₂.
-
Quench the reaction by adding dilute HCl (e.g., 1 M) until the aqueous layer is acidic and all magnesium salts have dissolved.
-
Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and evaporate the solvent to yield the protected carboxylic acid.
| Parameter | Value |
| Starting Chloride | 1.0 eq |
| Magnesium | 1.5 eq |
| Carbon Dioxide | Excess |
| Solvent | Anhydrous THF |
| Temperature | Reflux, then -78 °C to RT |
| Reaction Time | 3-4 hours |
| Expected Yield | 60-75% |
Step 4: Deprotection to Yield 1-Ethynyl-cyclohexanecarboxylic Acid
The final step is the selective cleavage of the silicon-carbon bond to reveal the terminal alkyne. This is typically achieved using a fluoride source or under basic conditions.
Mechanism: The high affinity of fluoride ions for silicon drives this reaction. The fluoride anion attacks the silicon atom, forming a pentacoordinate intermediate, which then fragments to cleave the Si-C bond. Alternatively, mild base-catalyzed methanolysis (e.g., using potassium carbonate in methanol) can also effectively remove the TMS group.
Experimental Protocol (Fluoride Method):
-
Dissolve the protected acid (1.0 eq) in THF.
-
Add tetra-n-butylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 eq) dropwise at room temperature.[3]
-
Stir the mixture for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the mixture with water and acidify with dilute HCl.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The final product, 1-ethynyl-cyclohexanecarboxylic acid, can be purified by recrystallization or column chromatography.
| Parameter | Value |
| Protected Acid | 1.0 eq |
| TBAF (1M in THF) | 1.1 eq |
| Solvent | THF |
| Temperature | Room Temperature |
| Reaction Time | 1-2 hours |
| Expected Yield | >90% |
Alternative Synthetic Considerations
While the proposed protected alkyne strategy is the most robust, it is instructive to consider alternative approaches and their limitations to appreciate the nuances of the synthesis.
-
The Koch-Haaf Reaction: This reaction carboxylates tertiary alcohols using carbon monoxide and strong acid (e.g., H₂SO₄/HCOOH).[5] Applying this to 1-ethynylcyclohexanol is ill-advised. The harsh acidic conditions would likely cause hydration of the alkyne to form 1-acetylcyclohexanol[6] or lead to polymerization, resulting in low yields of the desired product.
-
The Favorskii Rearrangement: This rearrangement of α-halo ketones is a powerful tool for synthesizing carboxylic acids, often with ring contraction.[7][8][9][10] For example, 2-chlorocyclohexanone yields cyclopentanecarboxylic acid.[10] This method is not suitable for the target molecule as it does not preserve the six-membered ring and does not provide a route to introduce the ethynyl group at the correct position.
Summary and Outlook
The retrosynthetic analysis presented herein identifies a logical and experimentally viable pathway for the synthesis of 1-ethynyl-cyclohexanecarboxylic acid from cyclohexanone. The key to success is the strategic use of a trimethylsilyl protecting group for the terminal alkyne, which enables the formation of a key Grignard intermediate for subsequent carboxylation. Each step in the proposed four-stage forward synthesis utilizes well-established and reliable chemical transformations. This guide provides the foundational knowledge, including mechanistic insights and detailed protocols, for researchers to successfully synthesize this valuable molecular building block for applications in drug discovery and materials science. Further optimization of reaction conditions and purification procedures may lead to improved overall yields on a larger scale.
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